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Compound of Interest

Compound Name: Elinzanetant

Cat. No.: B1671173 Get Quote

Introduction

Elinzanetant is a non-hormonal, selective dual neurokinin-1 (NK-1) and neurokinin-3 (NK-3)

receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms

(VMS), commonly known as hot flashes and night sweats, associated with menopause.[1][2]

During menopause, a decline in estrogen leads to the overactivity of kisspeptin/neurokinin

B/dynorphin (KNDy) neurons in the hypothalamus, which disrupts the body's thermoregulation.

[3][4] Elinzanetant works by blocking the signaling of neurokinin B (NKB) and substance P at

the NK-3 and NK-1 receptors, respectively, thereby helping to restore normal thermoregulation.

[2] This document provides detailed application notes and protocols for designing and

conducting clinical trials to evaluate the efficacy and safety of Elinzanetant in postmenopausal

women.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Elinzanetant in the

hypothalamic KNDy neurons.
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Caption: Elinzanetant's dual receptor antagonism in postmenopausal VMS.

Clinical Trial Design: Phase III Program (OASIS 1, 2
& 3)
The pivotal Phase III clinical development program for Elinzanetant, known as OASIS,

consists of several studies designed to assess the efficacy and safety of a 120 mg once-daily

oral dose. The core design of the OASIS 1 and 2 trials is a randomized, double-blind, placebo-

controlled study. The OASIS 3 study follows a similar design but extends the treatment duration

to evaluate long-term safety and efficacy.

1. Study Objectives

Primary Objective: To evaluate the efficacy of Elinzanetant 120 mg compared to placebo in

reducing the frequency and severity of moderate to severe VMS.
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Secondary Objectives:

To assess the onset of action of Elinzanetant.

To evaluate the effect of Elinzanetant on sleep disturbances.

To determine the impact of Elinzanetant on menopause-related quality of life.

To assess the long-term safety and tolerability of Elinzanetant.

2. Participant Population

The target population for these trials is postmenopausal women aged 40 to 65 years

experiencing VMS.

Inclusion Criteria Exclusion Criteria

Postmenopausal women aged 40-65 years.
History or presence of estrogen-dependent

tumors.

Experiencing a minimum of seven moderate to

severe hot flashes per day (for dose-finding

studies like SWITCH-1) or seeking treatment for

VMS (for broader studies like OASIS 3).

Use of hormone replacement therapy within a

specified washout period.

General good health as confirmed by medical

history and physical examination.

Use of medications known to significantly affect

VMS.

Willingness to provide informed consent and

comply with study procedures.
Severe renal or hepatic impairment.

Normal Pap smear or clinically insignificant

findings within the last 9 months.

Known hypersensitivity to the study drug or its

components.

3. Study Design and Treatment

The OASIS 1 and 2 trials were designed as 26-week studies, with an initial 12-week placebo-

controlled phase followed by a 14-week active treatment phase where all participants receive
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Elinzanetant. The OASIS 3 study extended the treatment duration to 52 weeks to gather long-

term data.

Study Phase Duration Treatment Arm 1 Treatment Arm 2

OASIS 1 & 2

Placebo-Controlled 12 Weeks
Elinzanetant 120 mg

once daily
Placebo once daily

Active Treatment 14 Weeks
Elinzanetant 120 mg

once daily

Elinzanetant 120 mg

once daily

OASIS 3

Placebo-Controlled 52 Weeks
Elinzanetant 120 mg

once daily
Placebo once daily

Experimental Workflow

The following diagram outlines the general workflow for a participant in an OASIS pivotal trial.
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Caption: Participant workflow in a Phase III Elinzanetant clinical trial.
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Protocols for Key Experiments and Assessments
1. Protocol for Assessment of Vasomotor Symptoms

Methodology: Daily electronic or paper hot flash diary.

Procedure:

Participants are trained on how to use the diary to record VMS events in real-time.

For each hot flash, the participant records the date, time of onset, and severity.

Severity is typically rated on a 3-point or 4-point scale (e.g., mild, moderate, severe).

A "hot flash score" can be calculated by multiplying the frequency by the average severity.

Data is collected daily throughout the screening, baseline, and treatment periods.

Data Analysis: The primary efficacy endpoints are the mean change from baseline in the

frequency and severity of moderate to severe VMS at weeks 4 and 12.

2. Protocol for Assessment of Menopause-Related Quality of Life

Methodology: Menopause-Specific Quality of Life (MENQOL) questionnaire.

Procedure:

The self-administered MENQOL questionnaire is provided to participants at baseline and

specified follow-up visits.

The questionnaire consists of 29 items across four domains: vasomotor, psychosocial,

physical, and sexual.

Participants rate how bothered they have been by each symptom over the past month on

a scale from 0 (not bothered) to 6 (extremely bothered).

Data Analysis: The mean change from baseline in the MENQOL total score and individual

domain scores is calculated to assess improvements in quality of life. A clinically meaningful
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improvement is often considered a deduction of at least 1 point.

3. Protocol for Assessment of Sleep Disturbances

Methodology: Patient-Reported Outcomes Measurement Information System (PROMIS)

Sleep Disturbance - Short Form 8b or the Pittsburgh Sleep Quality Index (PSQI).

Procedure:

Participants complete the selected sleep questionnaire at baseline and at specified follow-

up visits.

These questionnaires assess various aspects of sleep, including sleep quality, latency,

duration, and disturbances.

Data Analysis: The mean change from baseline in the total score of the sleep assessment

tool is analyzed to determine the effect of Elinzanetant on sleep.

4. Protocol for Safety and Tolerability Assessment

Methodology: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and

electrocardiograms (ECGs).

Procedure:

Adverse events are recorded at each study visit, including their severity and relationship to

the study drug.

Blood and urine samples are collected at specified intervals for standard hematology,

clinical chemistry, and urinalysis.

Vital signs (blood pressure, heart rate, respiratory rate, and temperature) and ECGs are

performed at baseline and regular follow-up visits.

Particular attention is given to monitoring for any signs of hepatotoxicity, given the

experience with other NK receptor antagonists.
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Data Analysis: The incidence and severity of AEs are summarized and compared between

treatment groups. Changes in laboratory values, vital signs, and ECG parameters are also

analyzed.

Summary of Quantitative Data from Clinical Trials
The following tables summarize key efficacy and safety data from the Elinzanetant clinical trial

program.

Table 1: Efficacy of Elinzanetant in Reducing VMS Frequency (OASIS 1 & 2)

Timepoint Treatment Group
Mean Change from
Baseline in VMS
Frequency (95% CI)

P-value vs. Placebo

Week 4

OASIS 1 Elinzanetant 120 mg -3.3 (-4.5 to -2.1) < .001

Placebo
Data not specified in

source

OASIS 2 Elinzanetant 120 mg -3.0 (-4.4 to -1.7) < .001

Placebo
Data not specified in

source

Week 12

OASIS 1 Elinzanetant 120 mg -3.2 (-4.8 to -1.6) < .001

Placebo
Data not specified in

source

OASIS 2 Elinzanetant 120 mg -3.2 (-4.6 to -1.9) < .001

Placebo
Data not specified in

source

Table 2: Efficacy of Elinzanetant in Reducing VMS Severity (OASIS 1 & 2)
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Timepoint Treatment Group
Mean Change from
Baseline in VMS
Severity (95% CI)

P-value vs. Placebo

Week 4

OASIS 1 Elinzanetant 120 mg -0.3 (-0.4 to -0.2) < .001

Placebo
Data not specified in

source

OASIS 2 Elinzanetant 120 mg -0.2 (-0.3 to -0.1) < .001

Placebo
Data not specified in

source

Week 12

OASIS 1 Elinzanetant 120 mg -0.4 (-0.5 to -0.3) < .001

Placebo
Data not specified in

source

OASIS 2 Elinzanetant 120 mg -0.3 (-0.4 to -0.1) < .001

Placebo
Data not specified in

source

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) - Pooled Analysis
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Adverse Event
Elinzanetant 120 mg
(n=516)

Placebo (n=347)

Incidence Rate 50.2% 47.0%

Exposure-Adjusted Incidence

Rate (per 100 subject-years)
169.67 187.61

Most Frequent TEAEs

COVID-19 Infection 4.3% 5.5%

Headache 4.8% 2.9%

Somnolence
More common with

Elinzanetant

Less common than

Elinzanetant

Fatigue
More common with

Elinzanetant

Less common than

Elinzanetant

Conclusion

The clinical trial program for Elinzanetant provides a robust framework for evaluating its

efficacy and safety in treating vasomotor symptoms in postmenopausal women. The use of

standardized protocols for assessing VMS, quality of life, and sleep disturbances ensures the

collection of high-quality data. The positive results from the OASIS clinical trials demonstrate

that Elinzanetant is an effective and well-tolerated non-hormonal treatment option that

significantly reduces the frequency and severity of hot flashes, and improves sleep and overall

quality of life for menopausal women.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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